molecular formula C13H19BrO B2523385 1-(3-Bromo-propoxy)-2-tert-butyl-benzene CAS No. 414900-40-6

1-(3-Bromo-propoxy)-2-tert-butyl-benzene

Cat. No.: B2523385
CAS No.: 414900-40-6
M. Wt: 271.198
InChI Key: XFEMNDNCOYAUEZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-propoxy)-2-tert-butyl-benzene is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.198. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Amino-substituted Derivatives : Amino-substituted derivatives of tert-butyl-NNO-azoxy benzene have been synthesized using a series of chemical reactions, starting with the conversion of amino groups to tert-butyl-NNO-azoxy groups (Frumkin et al., 1999).
  • Oxidation and Deprotection of Ethers : 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one, a related compound, has been used to oxidize benzyl and allyl ethers to esters at room temperature. This method offers an alternative to traditional reductive deprotection processes (Ochiai et al., 1996).
  • Synthesis of 1,3,5-Tritert-butoxycarbonylamino Benzyloxy Benzene : This compound, an important intermediate in organic synthesis, has been synthesized from 3-aminobenzyl alcohol. It finds applications in the pharmaceutical industry, pesticide preparation, and organic materials (We, 2015).

Organic Chemistry and Material Science

  • Development of Functional Organic Materials : Compounds like 3-Bromo-2-(tert-butylsulfonyl)-1-propene are used as multi-coupling reagents in organic synthesis. They play a pivotal role in developing highly functionalized sulfones, useful in creating a variety of organic materials (Auvray et al., 1985).
  • Photodecomposition in Organic Reactions : Studies on the reaction of tert-butoxy radicals with phenols provide insights into photodecomposition processes. This research is significant in understanding radical reactions in organic chemistry (Das et al., 1981).
  • Building Blocks for Molecular Electronics : Simple aryl bromides, similar to 1-(3-Bromo-propoxy)-2-tert-butyl-benzene, serve as precursors for thiol end-capped molecular wires, playing a crucial role in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Pharmacological Research

  • Synthesis of Antimicrobial Agents : Compounds structurally similar to this compound have been synthesized and evaluated as potential antimicrobial agents. Such research contributes to the development of new drugs and treatments (Doraswamy & Ramana, 2013).

Mechanism of Action

The mechanism of action of “1-(3-Bromo-propoxy)-2-tert-butyl-benzene” would depend on its use. As a bromoalkyl ether, it could potentially act as an alkylating agent, transferring the bromopropoxy group to other molecules .

Safety and Hazards

Bromoalkyl ethers can be hazardous. They are often irritants and can cause harm if swallowed, inhaled, or if they come into contact with the skin. They may also be harmful to the environment .

Future Directions

The future directions for “1-(3-Bromo-propoxy)-2-tert-butyl-benzene” would depend on its potential applications. It could potentially be used in the synthesis of other compounds, or in research .

Properties

IUPAC Name

1-(3-bromopropoxy)-2-tert-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-13(2,3)11-7-4-5-8-12(11)15-10-6-9-14/h4-5,7-8H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEMNDNCOYAUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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